molecular formula C33H38O23 B15127573 6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid

6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid

Cat. No.: B15127573
M. Wt: 802.6 g/mol
InChI Key: AAKJOZZAGIRTOJ-UHFFFAOYSA-N
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Description

6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid is a naturally occurring flavonoid glycoside derived from Carthamus tinctorius Linn . It is known for its complex structure, which includes multiple glucose and glucuronic acid moieties attached to the kaempherol backbone. This compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid typically involves the glycosylation of kaempherol with glucose and glucuronic acid. The reaction conditions often include the use of catalysts such as acids or enzymes to facilitate the glycosylation process. The specific steps and conditions can vary, but a common approach involves:

    Protection of Hydroxyl Groups: Protecting the hydroxyl groups on kaempherol to prevent unwanted reactions.

    Glycosylation: Reacting the protected kaempherol with glucose and glucuronic acid in the presence of a catalyst.

    Deprotection: Removing the protective groups to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve extraction from natural sources such as Carthamus tinctorius Linn, followed by purification processes. Alternatively, large-scale synthesis can be achieved using optimized reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the kaempherol backbone can be reduced to form alcohols.

    Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to release the sugar moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Acidic conditions or specific enzymes can facilitate the hydrolysis of glycosidic bonds.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Free kaempherol and individual sugar moieties.

Scientific Research Applications

6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying glycosylation reactions and the properties of flavonoid glycosides.

    Biology: Investigated for its potential antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular diseases.

    Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.

Mechanism of Action

The mechanism of action of 6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid involves its interaction with various molecular targets and pathways. It is known to:

    Antioxidant Activity: Scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: Inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: Induce apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid can be compared with other flavonoid glycosides, such as:

    Kaempherol-3-O-glucoside: Lacks the additional glucose and glucuronic acid moieties, resulting in different solubility and bioactivity profiles.

    Quercetin-3-O-glucoside: Similar structure but with different hydroxylation patterns, leading to variations in antioxidant and anti-inflammatory activities.

    Myricetin-3-O-glucoside: Contains additional hydroxyl groups, which can influence its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific glycosylation pattern, which can affect its solubility, stability, and bioactivity compared to other flavonoid glycosides.

Properties

Molecular Formula

C33H38O23

Molecular Weight

802.6 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C33H38O23/c34-6-12-15(37)19(41)23(45)32(52-12)54-27-11(51-31-25(47)21(43)22(44)29(56-31)30(48)49)5-10-14(17(27)39)18(40)28(26(50-10)8-1-3-9(36)4-2-8)55-33-24(46)20(42)16(38)13(7-35)53-33/h1-5,12-13,15-16,19-25,29,31-39,41-47H,6-7H2,(H,48,49)

InChI Key

AAKJOZZAGIRTOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O

Origin of Product

United States

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